1-benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-Benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of benzyl and methylphenyl groups: This step involves the alkylation of the pyrazole ring with benzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzyl and methylphenyl groups.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce nitro or halogen groups into the aromatic rings.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1-Benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole has found applications in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.
Comparison with Similar Compounds
1-Benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: This compound has similar structural features but contains chlorine atoms instead of methyl groups, which may result in different chemical and biological properties.
1-Benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole:
1-Benzyl-3,5-bis(4-nitrophenyl)-1H-pyrazole:
Properties
Molecular Formula |
C24H22N2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H22N2/c1-18-8-12-21(13-9-18)23-16-24(22-14-10-19(2)11-15-22)26(25-23)17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3 |
InChI Key |
BMIACWRPVMWMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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